molecular formula C12H13NO2 B2872509 6-isopropyl-1H-indole-2-carboxylic acid CAS No. 383132-73-8

6-isopropyl-1H-indole-2-carboxylic acid

Cat. No.: B2872509
CAS No.: 383132-73-8
M. Wt: 203.241
InChI Key: DPDMFBGWQRIYBU-UHFFFAOYSA-N
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Description

“6-isopropyl-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The isopropyl group is attached to the 6th carbon of the indole ring .

Scientific Research Applications

Synthesis and Characterization

  • 6-Isopropyl-1H-indole-2-carboxylic acid derivatives have been synthesized and characterized, focusing on their potential therapeutic applications. One study synthesized a series of 3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids from 1-Propyl-1H-indole-2-carboxylic acid. These compounds were characterized using various spectroscopic techniques and evaluated for their antibacterial and antifungal activities, showing significant potential in this area (Raju et al., 2015).

Analytical Methods Development

  • A study developed a rapid, economical, and sensitive reverse phase HPLC method for the quantitative determination of Octahydro-1H-indole-2-carboxylic acid and its related substances. This method, validated as per ICH guidelines, can be applied for routine analysis and quality control of related compounds (Vali et al., 2012).

Role in Receptor Affinity

  • Research has shown that the structure of indole-2-carboxylic acid derivatives, particularly the N1-substituent, plays a crucial role in determining receptor affinity, particularly 5HT2 receptor affinity. This has implications for the design of serotonin antagonists, where the isopropyl substituent in the N1-position maximizes receptor affinity (Marzoni et al., 1987).

Chemical Properties and Applications

  • The chemical properties of indole-2-carboxylic acid derivatives, including stability and reactivity, have been extensively studied. These compounds exhibit higher stability than usual indoles towards acid and oxidation conditions, making them useful in various synthetic applications (Murakami, 1987).

Properties

IUPAC Name

6-propan-2-yl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7(2)8-3-4-9-6-11(12(14)15)13-10(9)5-8/h3-7,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDMFBGWQRIYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383132-73-8
Record name 6-(propan-2-yl)-1H-indole-2-carboxylic acid
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